![molecular formula C15H15F3N2O5 B1648031 Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt CAS No. 201847-54-3](/img/structure/B1648031.png)
Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt
Overview
Description
Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt is a compound with the empirical formula C13H14N2O3 · C2HF3O2 . It is also known as L-Alanine 4-methyl-7-coumarinylamide trifluoroacetate salt .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O3.C2HF3O2/c1-8-6-13(17)18-11-7-9(2-3-10(8)11)15-12(16)4-5-14;3-2(4,5)1(6)7/h2-3,6-7H,4-5,14H2,1H3,(H,15,16);(H,6,7) .Physical And Chemical Properties Analysis
This compound is a solid and can be dissolved in water to a concentration of 50 mg/mL, yielding a clear, colorless to very faintly yellow solution . Its molecular weight is 360.29 .Scientific Research Applications
Aminopeptidase Substrate
H-beta-Ala-AMC TFA is a fluorogenic substrate for aminopeptidase . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the amino terminus of protein or peptide substrates. They play crucial roles in protein degradation, regulation of biological processes, and disease pathogenesis .
Detection of Pancreatic Elastase Activity
This compound can be used for the detection of pancreatic elastase activity . Pancreatic elastase is an enzyme produced by the pancreas and is used as a biomarker for exocrine pancreatic function .
Arylamidase Activity Detection
H-beta-Ala-AMC TFA can also be used to detect arylamidase activity . Arylamidases are enzymes that hydrolyze arylamides, and their activity can be indicative of certain bacterial infections .
Beta-Alanine Aminopeptidase Activity Detection
This compound can be used for detecting Pseudomonas aeruginosa that have beta-alanine aminopeptidase activity . Beta-alanine aminopeptidase is an enzyme that catalyzes the removal of an amino acid from the beta-alanine end of a peptide .
Detection of Certain Bacterial Species
Beta-Ala-AMC may be used for detecting certain bacterial species in food and other samples . Beta-alanine aminopeptidase activity was detected in Serratia liquefaciens, Pseudomonas aeruginosa, Pseudomonas fluorescens, Burkholderia cepacia, Pseudomonas mendocina, and Ochrobactrum anthropi .
Mechanism of Action
Target of Action
The primary target of H-beta-Ala-AMC TFA is aminopeptidase . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. They play a crucial role in protein degradation and regulation of biological processes.
Mode of Action
H-beta-Ala-AMC TFA acts as a fluorogenic substrate for aminopeptidase . When cleaved by aminopeptidase, it releases a fluorescent signal, which can be detected and quantified. This property makes it a useful tool for studying the activity of aminopeptidase in various biological contexts.
Biochemical Pathways
Aminopeptidases are known to play a role in the regulation of various biological processes, including peptide hormone activity, immune response, and protein maturation .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) would also play a role in its bioavailability .
Result of Action
The cleavage of H-beta-Ala-AMC TFA by aminopeptidase results in the release of a fluorescent signal. This allows for the detection and quantification of aminopeptidase activity. Therefore, the primary molecular effect of H-beta-Ala-AMC TFA is the generation of a detectable signal that reflects aminopeptidase activity .
Action Environment
The action of H-beta-Ala-AMC TFA is likely influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other proteins or molecules that could interfere with aminopeptidase activity, and the concentration of aminopeptidase itself
Safety and Hazards
properties
IUPAC Name |
3-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3.C2HF3O2/c1-8-6-13(17)18-11-7-9(2-3-10(8)11)15-12(16)4-5-14;3-2(4,5)1(6)7/h2-3,6-7H,4-5,14H2,1H3,(H,15,16);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXHWJNREYBZJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCN.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Beta-alanine 7-amido-4-methylcoumarin trifluoroacetate salt |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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